1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine
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Overview
Description
1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
The synthesis of 1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine involves multiple steps, typically starting with the preparation of the individual heterocyclic components. The synthetic route often includes:
Formation of the pyridine ring: This can be achieved through various methods, including the Hantzsch pyridine synthesis.
Nitration of the pyridine ring:
Synthesis of the pyrazole ring: This can be accomplished through the reaction of hydrazines with 1,3-diketones.
Formation of the thienyl group: Thiophene derivatives are typically synthesized via the Paal-Knorr synthesis.
Coupling reactions: The final step involves coupling the different heterocyclic components using reagents like palladium catalysts under specific conditions
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation.
Cyclization: The compound can participate in cyclization reactions to form more complex structures. Common reagents used in these reactions include palladium catalysts, hydrogen gas, halogens, and strong acids or bases
Scientific Research Applications
1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors
Mechanism of Action
The mechanism of action of 1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s heterocyclic structure allows it to bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar compounds to 1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine include:
1-(5-nitro-2-thienyl)piperidine: Shares the thienyl and piperidine components but lacks the pyrazole ring.
Imidazo[1,5-a]pyridine derivatives: These compounds have similar heterocyclic structures and are used in similar applications.
Pyridinium salts: These compounds also feature pyridine rings and are used in various chemical and biological applications
The uniqueness of this compound lies in its combination of multiple heterocyclic structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-nitro-2-[4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-22(24)15-3-1-7-18-17(15)21-8-5-12(6-9-21)13-11-14(20-19-13)16-4-2-10-25-16/h1-4,7,10-12H,5-6,8-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXUTXCOFQIBCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=CS3)C4=C(C=CC=N4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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